![molecular formula C15H14ClNO B2862008 4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol CAS No. 1224018-79-4](/img/structure/B2862008.png)
4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol involves the condensation reaction between 4-chlorosalicylaldehyde and 3,5-dimethylaniline . The reaction is typically carried out in an ethanol solution under reflux conditions. The resulting Schiff base is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the imino nitrogen and phenolic oxygen atoms, forming a square planar geometry . This coordination can enhance the compound’s biological activity, such as its antimicrobial properties, by disrupting the normal function of microbial cell membranes .
Comparison with Similar Compounds
4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol can be compared with other Schiff bases, such as:
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: This compound has similar structural features but differs in the position of the methyl groups on the phenyl ring.
4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: Another similar compound with different methyl group positions.
Properties
IUPAC Name |
4-chloro-2-[(3,5-dimethylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-5-11(2)7-14(6-10)17-9-12-8-13(16)3-4-15(12)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDKZYTWLBBZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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